
5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole
Descripción general
Descripción
5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole (5-CTTD) is a heterocyclic compound that has been used in a variety of scientific applications. It is a sulfur-containing derivative of thiadiazole and is known for its unique properties that make it an attractive option for a variety of research applications.
Aplicaciones Científicas De Investigación
Plant Protection Agents : Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylates, which include derivatives like 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole, have been identified as highly potent inducers of systemic acquired resistance (SAR), serving as a new group of plant protecting agents. Modifications of the heteroaromatic core of these compounds have been performed to enhance their effectiveness in plant protection (Stanetty et al., 1999).
Fungicide Activity : Research has shown that thiadiazole-containing compounds, such as this compound, exhibit potential as lead compounds for fungicide activity. These compounds have demonstrated growth inhibition against various fungi, indicating their utility in agricultural and horticultural applications (Fan et al., 2010).
Corrosion Inhibition : Studies on thiadiazole derivatives, including this compound, have shown them to be effective corrosion inhibitors for mild steel in acidic environments. Their adsorption on metal surfaces follows Langmuir's adsorption isotherm, and they are considered non-cytotoxic substances (Lebrini et al., 2005).
Antimicrobial Agents : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These compounds have shown moderate activity against pathogenic bacterial strains, indicating their potential use in the development of new antimicrobial agents (Sah et al., 2014).
Electrochemical Studies : Thiadiazole derivatives, including this compound, have been subjected to electrochemical and quantum chemical studies to understand their inhibitory action against corrosion of metals. Such research has implications for their application in materials science and engineering (Lebrini et al., 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole might interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of biological effects, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have shown diverse biological activities, suggesting that this compound may have a broad spectrum of effects .
Propiedades
IUPAC Name |
5-chloro-3-thiophen-2-yl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S2/c7-6-8-5(9-11-6)4-2-1-3-10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMAZVGSIMWZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370969 | |
| Record name | 5-chloro-3-(2-thienyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186982-41-2 | |
| Record name | 5-chloro-3-(2-thienyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)


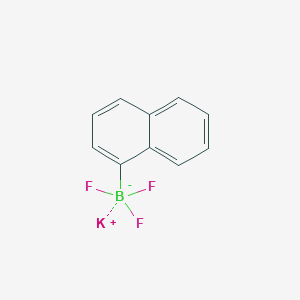
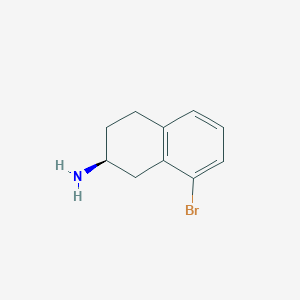
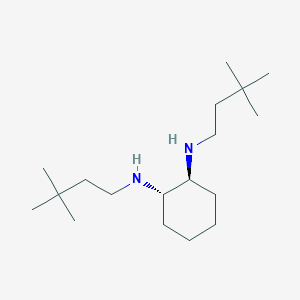

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)

![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
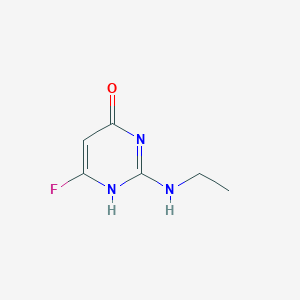
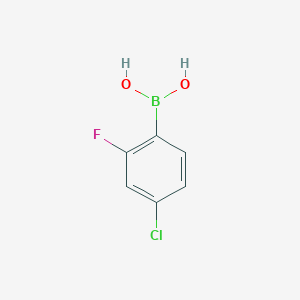
![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)
